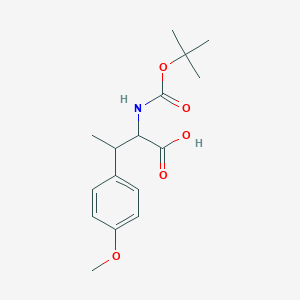

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, is an amino acid derivative with significant biological activity. This compound is characterized by its molecular formula C15H21NO5 and a molecular weight of approximately 295.33 g/mol. Its structural features include a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO5 |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 141895-35-4 |

| Appearance | White to off-white solid |

The biological activity of this compound primarily involves its role as an amino acid derivative, which can influence various biochemical pathways. The compound is known to interact with several receptors and enzymes in the body, affecting processes such as protein synthesis and cellular signaling.

-

Receptor Interaction : This compound has been shown to modulate the activity of various receptors involved in immune response and cell signaling, including:

- 5-HT Receptors : Influences serotonin pathways.

- Adrenergic Receptors : Affects cardiovascular responses.

- Angiotensin Receptors : Plays a role in blood pressure regulation.

- Enzymatic Activity : The presence of the Boc group enhances stability and solubility, allowing for better interaction with target enzymes. Studies indicate that it may inhibit certain proteases, thus altering protein metabolism and cellular function.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For example:

- Cancer Cell Proliferation : The compound has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing a dose-dependent inhibition of cell growth.

- Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce multipolarity in centrosome-amplified cancer cells, leading to increased cell death rates compared to untreated controls . The study reported an IC50 value in the low micromolar range, indicating potent antitumor activity.

- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of this compound, revealing that it modulates adrenergic receptor pathways, which could be beneficial in managing hypertension .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

Boc-O-methyl-D-tyrosine serves as a building block in the synthesis of peptide-based drugs. Its protective group (tert-butoxycarbonyl) allows for selective reactions during peptide synthesis, facilitating the formation of complex structures necessary for therapeutic agents.

1.2 Anticancer Applications

Research indicates that derivatives of Boc-DL-Tyr(Me)-OH exhibit potential anticancer activity. For instance, studies have shown that compounds derived from this amino acid can inhibit cancer cell proliferation by interfering with specific signaling pathways .

Peptide Synthesis

2.1 Role as a Protecting Group

In solid-phase peptide synthesis (SPPS), Boc groups are commonly used to protect amino groups during the assembly of peptides. The stability and ease of removal of the Boc group make it ideal for synthesizing peptides with complex sequences, including those that incorporate non-standard amino acids like 4-methoxyphenylalanine .

2.2 Case Study: Synthesis of Antimicrobial Peptides

A notable application of Boc-DL-Tyr(Me)-OH is in the synthesis of antimicrobial peptides. Researchers have successfully synthesized peptides that demonstrate enhanced antimicrobial activity by incorporating this amino acid into their structure, showcasing its utility in developing new antibiotics .

Biochemical Research

3.1 Enzyme Inhibition Studies

Boc-O-methyl-D-tyrosine has been employed in studies aimed at understanding enzyme mechanisms and inhibition patterns. Its structural similarity to natural substrates allows researchers to investigate enzyme-substrate interactions effectively .

3.2 Case Study: Investigating Tyrosine Kinases

In research focused on tyrosine kinases, Boc-DL-Tyr(Me)-OH has been used to probe the binding sites of these enzymes, providing insights into their catalytic mechanisms and potential therapeutic targets for cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Inhibits cancer cell proliferation |

| Peptide Synthesis | Building block for SPPS | Enables synthesis of complex peptides |

| Biochemical Research | Enzyme inhibition studies | Insights into enzyme mechanisms |

| Antimicrobial Research | Synthesis of antimicrobial peptides | Enhanced activity against bacteria |

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-10(11-6-8-12(21-5)9-7-11)13(14(18)19)17-15(20)22-16(2,3)4/h6-10,13H,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIULYVRDUZRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.